2,2-Bis(hydroxymethyl)-1,3-propanediyl dioctanoate
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Overview
Description
2,2-Bis(hydroxymethyl)-1,3-propanediyl dioctanoate is an organic compound that belongs to the class of esters. It is derived from 2,2-bis(hydroxymethyl)-1,3-propanediol, commonly known as pentaerythritol, and octanoic acid. This compound is known for its versatility and is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-bis(hydroxymethyl)-1,3-propanediyl dioctanoate typically involves the esterification of 2,2-bis(hydroxymethyl)-1,3-propanediol with octanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions in an organic solvent like toluene or benzene to facilitate the removal of water formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of anhydrous ferrous sulfate as a catalyst has also been reported to be effective in the synthesis of diacetals from 2,2-bis(hydroxymethyl)-1,3-propanediol .
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(hydroxymethyl)-1,3-propanediyl dioctanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioesters depending on the nucleophile used.
Scientific Research Applications
2,2-Bis(hydroxymethyl)-1,3-propanediyl dioctanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-bis(hydroxymethyl)-1,3-propanediyl dioctanoate involves its ability to form stable ester linkages. These linkages can interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. The compound’s ability to form stable complexes makes it useful in drug delivery systems where it can encapsulate and release active pharmaceutical ingredients in a controlled manner .
Comparison with Similar Compounds
Similar Compounds
Pentaerythritol: The parent compound of 2,2-bis(hydroxymethyl)-1,3-propanediyl dioctanoate, used in the synthesis of polyurethanes and as a flame retardant.
Dipentaerythritol: A similar compound with additional hydroxyl groups, used in the production of alkyd resins and synthetic lubricants.
1,1,1-Tris(hydroxymethyl)ethane: Another polyol used in the synthesis of polyurethanes and as a cross-linking agent.
Uniqueness
This compound is unique due to its specific ester linkages, which provide it with distinct chemical properties. Its ability to form stable complexes and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications.
Properties
CAS No. |
55680-37-0 |
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Molecular Formula |
C21H40O6 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
[2,2-bis(hydroxymethyl)-3-octanoyloxypropyl] octanoate |
InChI |
InChI=1S/C21H40O6/c1-3-5-7-9-11-13-19(24)26-17-21(15-22,16-23)18-27-20(25)14-12-10-8-6-4-2/h22-23H,3-18H2,1-2H3 |
InChI Key |
GZJYBYBQDJAIJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OCC(CO)(CO)COC(=O)CCCCCCC |
Origin of Product |
United States |
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